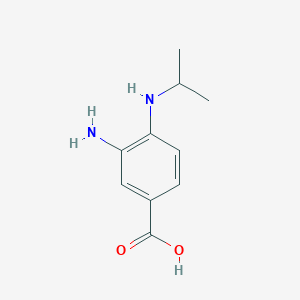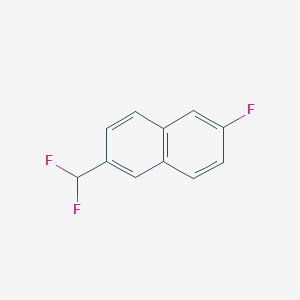
2-(Difluoromethyl)-6-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents. The reaction conditions often include the use of catalysts like palladium or copper and solvents such as acetonitrile or dimethylformamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of Lewis acids
Major Products:
Oxidation: Naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated naphthalenes
Scientific Research Applications
2-(Difluoromethyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a probe in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluoronaphthalene involves its interaction with molecular targets through its difluoromethyl and fluorine groups. These groups can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-fluoronaphthalene
- 2-(Difluoromethyl)-6-chloronaphthalene
- 2-(Difluoromethyl)-6-bromonaphthalene
Comparison: 2-(Difluoromethyl)-6-fluoronaphthalene is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H |
InChI Key |
GGHIQAQKMSPXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
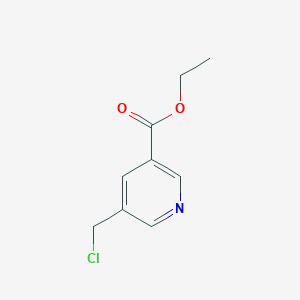
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)

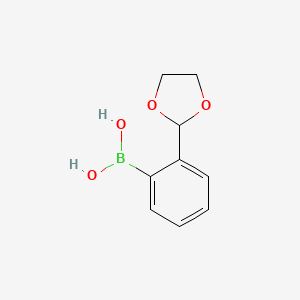
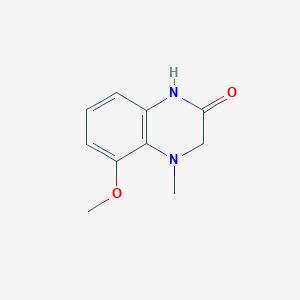
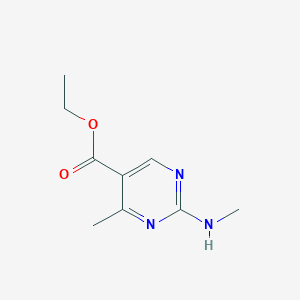
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
